![molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5](/img/structure/B1585228.png)
2,5-Dimethyl-3-nitrobenzoic acid
Overview
Description
2,5-Dimethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring a nitro group (-NO2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Nitro compounds can participate in a variety of biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-nitrobenzoic acid . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods, including nitration of 2,5-dimethylbenzoic acid. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration processes, but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amino group.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can produce 2,5-dimethyl-3-aminobenzoic acid.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : DMNBA serves as a precursor in the synthesis of various organic compounds. It is utilized in studying reaction mechanisms due to its reactivity.
-
Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions. Common reagents include:
- Oxidation : Potassium permanganate (KMnO₄)
- Reduction : Iron (Fe) with hydrochloric acid (HCl)
- Substitution : Halogenating agents like bromine (Br₂)
Reaction Type | Reagent | Product |
---|---|---|
Oxidation | KMnO₄ | Higher oxidation state derivatives |
Reduction | Fe/HCl | 2,5-Dimethyl-3-aminobenzoic acid |
Substitution | Br₂ | Halogenated derivatives |
Biology
- Biological Studies : DMNBA is employed to investigate its effects on cellular processes and its potential as a bioactive molecule.
- Antimicrobial Activity : Studies demonstrate significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an alternative antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Pseudomonas aeruginosa | 64 |
- Antioxidant Properties : DMNBA exhibits antioxidant activities that may protect cells from oxidative stress by scavenging free radicals.
- Antitumor Activity : Preliminary research indicates that DMNBA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | ROS generation, apoptosis |
HeLa | 30 | Cell cycle arrest |
Medicinal Applications
- Drug Development : DMNBA is explored for its medicinal properties, including potential applications in drug synthesis and therapeutic interventions.
- Nitroreductase Activity : The compound can undergo enzymatic bioreduction via nitroreductase enzymes, generating free radicals that may damage bacterial and parasitic cells.
- Toxicological Profile : While promising, the toxicity profile of DMNBA requires careful evaluation due to potential carcinogenic effects associated with nitro compounds.
Industrial Applications
- Production of Dyes and Pigments : DMNBA is utilized in the production of various industrial chemicals, including dyes and pigments.
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of herbicides and other functional derivatives.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial properties of DMNBA demonstrated its effectiveness against common bacterial strains, suggesting its viability as an alternative antimicrobial agent compared to standard antibiotics.
Antitumor Mechanism Investigation
In vitro studies on human breast cancer cells revealed that DMNBA induces apoptosis through ROS generation, highlighting its potential role in cancer therapy.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Nitrobenzoic acid
2,4-Dimethyl-3-nitrobenzoic acid
2,6-Dimethyl-3-nitrobenzoic acid
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Biological Activity
2,5-Dimethyl-3-nitrobenzoic acid (DMNBA) is an aromatic compound that has garnered attention in the field of medicinal chemistry and environmental science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMNBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₉H₉NO₄
- Molecular Weight : 181.17 g/mol
- CAS Number : 27022-97-5
Structure
The structure of DMNBA features a nitro group (-NO₂) and two methyl groups (-CH₃) attached to a benzoic acid framework. This configuration contributes to its unique reactivity and biological properties.
- Nitroreductase Activity : DMNBA, like other nitro compounds, can undergo enzymatic bioreduction through nitroreductase (NTR) enzymes. This process generates free radicals that can damage bacterial and parasitic cells, making DMNBA a candidate for antimicrobial applications .
- Antioxidant Properties : Studies indicate that DMNBA exhibits antioxidant activities, potentially protecting cells from oxidative stress by scavenging free radicals .
- Antitumor Activity : Preliminary research suggests that DMNBA may have antitumor effects by inducing apoptosis in cancer cells through oxidative stress mechanisms .
Toxicological Profile
DMNBA's toxicity profile has been evaluated in various studies. It is essential to consider its potential carcinogenic effects based on the nitro group present in its structure. The Environmental Protection Agency (EPA) classifies nitro compounds with potential carcinogenic effects, emphasizing the need for careful handling and further research into their safety profiles .
Antimicrobial Activity
A study conducted on the antimicrobial properties of DMNBA demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that DMNBA can induce apoptosis in human breast cancer cells (MCF-7). The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | ROS generation, apoptosis |
HeLa | 30 | Cell cycle arrest |
Properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGZFDGAQVAGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292738 | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27022-97-5 | |
Record name | 27022-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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